![molecular formula C7H11NO2 B13235928 Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13235928.png)
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azabicyclo[211]hexane-5-carboxylate is a bicyclic compound with the molecular formula C7H11NO2 It is characterized by its unique azabicyclo structure, which consists of a nitrogen atom incorporated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be derivatized with numerous transformations, making it a versatile building block in synthetic chemistry .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxygen-based nucleophiles, phenol derivatives, aromatic and aliphatic carboxylic acids, and trifluoroethanol . These reactions are typically carried out under standard laboratory conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of oxygen-based nucleophiles can lead to the formation of various phenol derivatives .
Applications De Recherche Scientifique
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug discovery, the compound may interact with specific enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane:
Azabicyclo[2.1.1]hexane Piperazinium Salt: This compound can be reduced to a primary amine or tethered to various moieties using click reactions.
Uniqueness: Methyl 2-azabicyclo[21Its ability to undergo numerous transformations and serve as a building block for new bio-active compounds sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(6)8-3-4/h4-6,8H,2-3H2,1H3 |
Clé InChI |
RTGGKLZTJDGSFV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2CC1NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



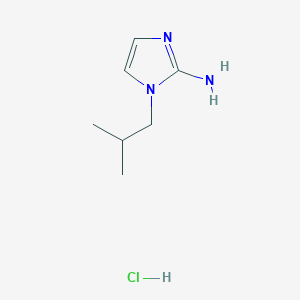
![N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13235862.png)

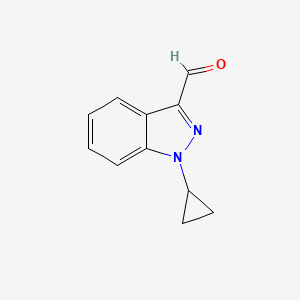
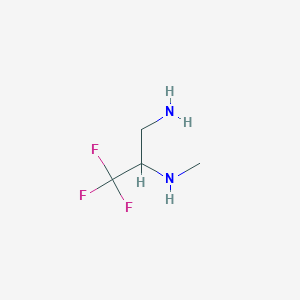


![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13235909.png)
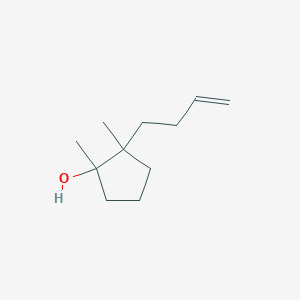
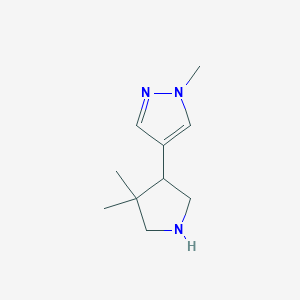
![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13235927.png)

![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}acetamide](/img/structure/B13235931.png)
